molecular formula C17H20N4O3 B1208401 Imazaquin ammonium CAS No. 81335-47-9

Imazaquin ammonium

Cat. No. B1208401
CAS RN: 81335-47-9
M. Wt: 328.4 g/mol
InChI Key: VJBCNMFKFZIXHC-UHFFFAOYSA-N
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Description

Imazaquin ammonium is a type of imidazolinone herbicide . It is used to control a broad spectrum of weed species . The molecular formula of Imazaquin ammonium is C17H20N4O3 .


Synthesis Analysis

Imazaquin is readily absorbed by roots and foliage of plants . It is rapidly translocated throughout the plant via the xylem and phloem with accumulation in meristematic tissue, a primary site of DNA and amino acid synthesis . The herbicide activity is due to the inhibition of the enzyme, acetohydroxyacid synthase .


Molecular Structure Analysis

The molecular structure of Imazaquin ammonium consists of an imidazolinone ring with a carboxylic acid group attached to the backbone . The average mass of the molecule is 328.366 Da .


Chemical Reactions Analysis

Imazaquin ammonium is a non-volatile chemical leading to limited movement into soil that eventually breaks down within 4–6 months . The chemical breaks down microbially and is slowly reduced to carbon dioxide and metabolites .


Physical And Chemical Properties Analysis

Imazaquin ammonium is a colorless or white solid, although commercial samples can appear brown or tan . It has a molecular weight of 328.366 Da . It is soluble in water .

Scientific Research Applications

1. Soil Interaction and Herbicide Sorption

Imazaquin is an acid herbicide extensively used in Brazil for weed control in soybean cultivation. Research shows its sorption behavior is closely linked to soil characteristics like cation exchange capacity (CEC), pH, organic carbon (OC), and clay content. In tropical soils, imazaquin sorption varies from low to moderate, with higher availability and potential for leaching in soils with higher pH and lower OC and clay content (Regitano et al., 2001).

2. Photocatalytic Degradation

Imazaquin's photocatalytic degradation in water using titanium dioxide as a catalyst was studied. Factors like sonication time, catalyst loading, initial imazaquin concentration, and temperature significantly affect the degradation process. This study indicates the potential for environmental remediation of imazaquin residues (Garcia & Takashima, 2003).

3. Herbicide Mobility in Different Soils

The mobility and leaching of imazaquin in various soil types were investigated, highlighting its significant movement in soils, especially those with low organic matter and clay content and higher pH levels. This research is crucial for understanding the environmental impact and effectiveness of imazaquin in different agricultural settings (Florido et al., 2015).

Safety And Hazards

Imazaquin ammonium may be harmful if swallowed and harmful in contact with skin . It is a relatively non-toxic, non-carcinogenic chemical causing none to minimal eye and skin irritation if contacted upon the dermis, ingested orally, or inhaled .

Future Directions

Imazaquin ammonium continues to be used in the control of a broad spectrum of weed species . It is part of the class of synthetic compounds termed the imidazolinone herbicides, which are being studied for their effectiveness and safety .

properties

IUPAC Name

azanium;2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3.H3N/c1-9(2)17(3)16(23)19-14(20-17)13-11(15(21)22)8-10-6-4-5-7-12(10)18-13;/h4-9H,1-3H3,(H,21,22)(H,19,20,23);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBCNMFKFZIXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)NC(=N1)C2=NC3=CC=CC=C3C=C2C(=O)[O-])C.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5034274
Record name Imazaquin ammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5034274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Quinolinecarboxylic acid, 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-YL)-, ammonium salt (1:1)

CAS RN

81335-47-9
Record name Imazaquin ammonium salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81335-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imazaquin ammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5034274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMAZAQUIN-AMMONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBU33L1TZK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
Y Sada, H Ikeda, S Kizawa - Weed Biology and Management, 2013 - Wiley Online Library
… imazaquin-ammonium, the R/S ratios of all the accessions were in the range of 0.6 to 2, which means that the ED 90 values of imazaquin-ammonium for … with imazaquin-ammonium was …
Number of citations: 20 onlinelibrary.wiley.com
A Uchino, S Ogata, H Kohara, S Yoshida… - Weed Biology and …, 2007 - Wiley Online Library
… , and Matsuyama biotypes was inhibited by imazaquin-ammonium and bispyribac-sodium, … exhibited no or little resistance to imazaquin-ammonium, whereas the Yurihonjyo biotype …
Number of citations: 106 onlinelibrary.wiley.com
J PesticideSci - 日本農薬学会誌, 1999 - jstage.jst.go.jp
… It has been confirmed that imazaquin-ammonium … field trials with the aqueous solution of 20% imazaquin-ammonium … 1 ml of imazaquin-ammonium 20% AS instilled into the conjunctival …
Number of citations: 3 www.jstage.jst.go.jp
RM Edmund, AC York - Weed Science, 1987 - cambridge.org
Foliar absorption of imazaquin {ammonium salt of 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-3-quinolinecarboxylic acid} following postemergence application …
Number of citations: 32 www.cambridge.org
RM Edmund, AC York - Weed Science, 1987 - cambridge.org
In field and greenhouse experiments, sicklepod (Cassia obtusifolia L. # CASOB) control with postemergence application of imazaquin {ammonium salt of 2-[4,5-dihydro-4-methyl-4-(1-…
Number of citations: 44 www.cambridge.org
MC Smith, DR Shaw, JH Massey… - Journal of …, 2004 - Wiley Online Library
… After moistening, each soil was treated with 100 μL radiolabeled 2.6 mM imazaquin ammonium-salt solution with a specific activity of 77 kBq mL −1 in 5.0 mM CaCl 2 The imazaquin …
Number of citations: 7 acsess.onlinelibrary.wiley.com
RC Keintz, B Cross, G Kovacs - 1987 - books.google.com
SCEPTER®(common name: imazaquin) is a soybean selective herbicide which may be applied preplant incorporated, preemergence or postemergence. It is a member of a class of …
Number of citations: 3 books.google.com
Y Sada, H Ikeda, S Kizawa - Weed Biology and Management, 2013 - Wiley Online Library
… For example, the Pro 197 Ser substitution does not confer resistance to imazaquin-ammonium (an imidazolinone ALS inhibitor) and bispyribac-sodium (a pyrimidinyl carboxylate ALS …
Number of citations: 3 onlinelibrary.wiley.com
Y Sada, A Uchino - Weed Biology and Management, 2017 - Wiley Online Library
Schoenoplectiella juncoides is a noxious sedge weed in rice paddy fields that has evolved resistance to sulfonylurea ( SU ) herbicides. The molecular basis of resistance is amino acid …
Number of citations: 7 onlinelibrary.wiley.com
JE Altland, CH Gilliam, JW Olive - Journal of …, 2002 - meridian.allenpress.com
Four experiments were conducted to evaluate herbicides for postemergence prostrate spurge (Chamaesyce prostrata (syn. Euphorbia prostrata)) control and tolerance of container-…
Number of citations: 9 meridian.allenpress.com

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